

Coenzyme Factor F430: A Comprehensive Structural and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Factor F430

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Introduction

Coenzyme **Factor F430** (F430) is a unique nickel-containing tetrapyrrole essential for life in methanogenic and anaerobic methanotrophic archaea.[1] It functions as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step in methanogenesis and the initial step in the anaerobic oxidation of methane.[1][2][3] Its distinct structure, featuring the most reduced porphinoid ring system found in nature, is central to its catalytic activity.[4] The name "F430" originates from its characteristic strong absorption of light at a wavelength of 430 nm.[1] This guide provides a detailed examination of the molecular structure of F430, the experimental protocols used for its elucidation, and its biosynthetic pathway.

Molecular Structure of Coenzyme F430

The complete structure of F430 was determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is a hydrocorphinoid, meaning it is based on a highly reduced porphyrin macrocycle.

Key Structural Features:

- **Macrocycle Core:** The core is a corphin ring system, a tetrapyrrole that is more saturated than a porphyrin. This high degree of saturation is responsible for its unique spectroscopic

properties.

- **Central Nickel Ion:** F430 is one of the rare biological molecules that contains nickel. The nickel ion is typically in the Ni(II) oxidation state in the inactive enzyme, which is paramagnetic ($S=1$), and is reduced to the catalytically active Ni(I) state.^{[5][6]}
- **Peripheral Rings:** In addition to the four standard pyrrole-derived rings (A-D), F430 possesses two additional fused rings: a γ -lactam ring (E) and a six-membered carbocyclic ring containing a ketone group (F).^[1]
- **Chemical Formula:** The chemical formula for the anionic form of Coenzyme F430 is $C_{42}H_{51}N_6NiO_{13}^-$.^{[1][3]}

Caption: Schematic diagram of the Coenzyme F430 core structure.

Quantitative Structural and Spectroscopic Data

The structural elucidation of F430 has yielded precise quantitative data regarding its geometry and spectroscopic properties.

Table 1: Nickel Coordination Sphere Bond Lengths Data obtained from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.

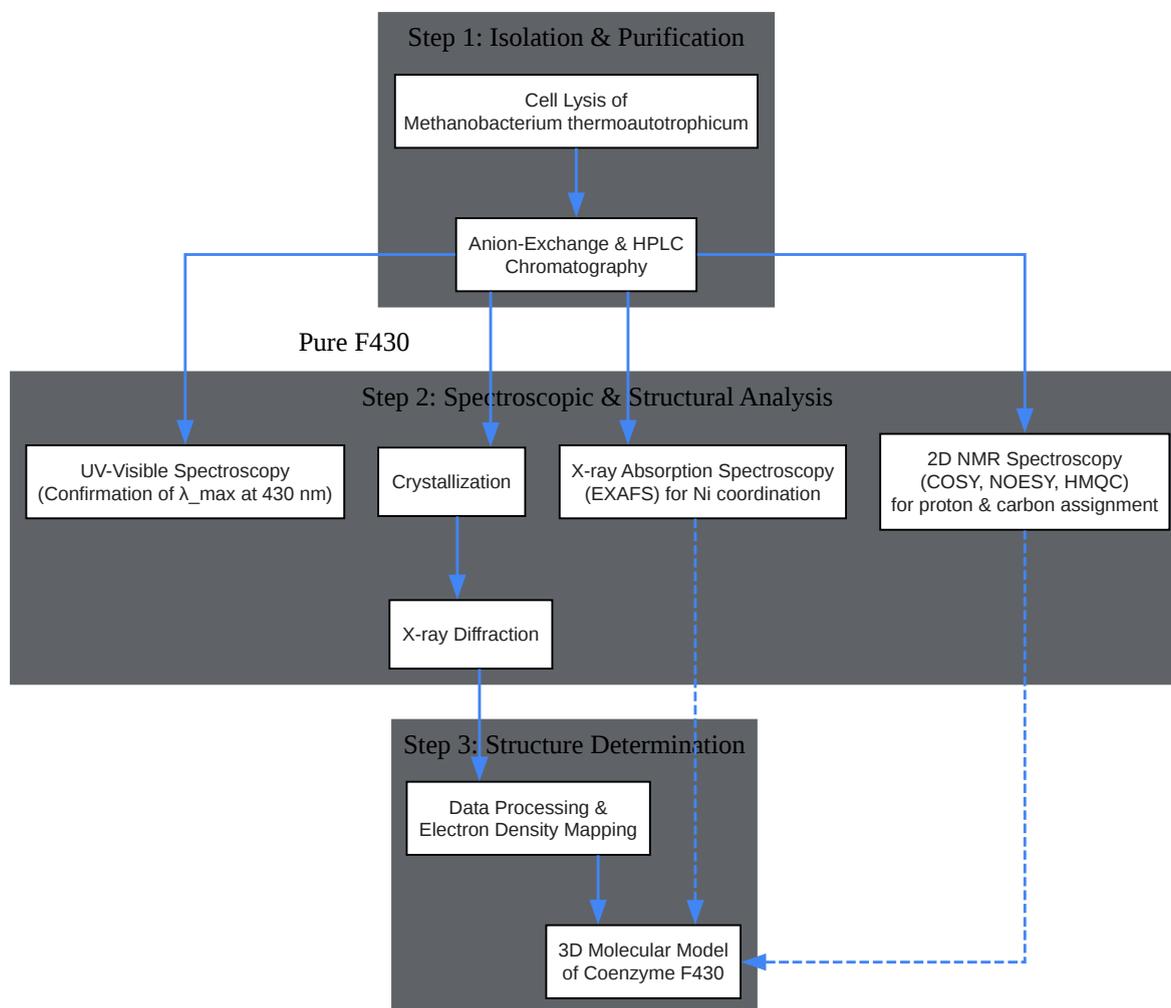
Bond	Length (Å)	Reference(s)
Nickel-Nitrogen (2N)	1.92	[7][8]
Nickel-Nitrogen (2N)	2.10	[7][8]
Nickel-Ligand (Axial)	~2.1	[9]

Table 2: Key Spectroscopic Properties

Spectroscopic State	Technique	Characteristic Peaks (λ_{max})	Reference(s)
F430 (Ni(II))	UV-Visible	430 nm, 274 nm	[1][10]
F430 (Ni(I), reduced)	UV-Visible	386 nm, 750 nm	[5]
F430 (Ni(I), reduced)	EPR Spectroscopy	g-values: ~2.25, 2.07, 2.06	[11]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of F430 relies on a combination of isolation, spectroscopy, and crystallography.



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Caption: Generalized experimental workflow for F430 structure elucidation.

4.1 Isolation and Purification The initial and critical step is the isolation of F430 from methanogenic archaea, such as *Methanobacterium thermoautotrophicum*.

- **Cell Lysis:** Cells are harvested and lysed to release cytoplasmic contents.
- **Extraction:** The protein-free F430 is extracted from the cell lysate, often using a methanol-based procedure.[10]

- **Chromatography:** The extract is subjected to multiple rounds of chromatography to separate F430 from other cellular components and from its isomers. Anion-exchange chromatography followed by high-performance liquid chromatography (HPLC) is a common strategy.^{[9][12]} The process is monitored by checking for the characteristic absorbance at 430 nm.^[12]

4.2 X-ray Absorption Spectroscopy (XAS) XAS, particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful technique for probing the local environment of the nickel atom.

- **Sample Preparation:** A concentrated, purified sample of F430 is prepared, often in a frozen aqueous solution to be maintained at cryogenic temperatures.
- **Data Collection:** The sample is irradiated with a tunable beam of X-rays from a synchrotron source. The absorption of X-rays by the nickel K-edge is measured as a function of energy.
- **Data Analysis:** The oscillations in the absorption spectrum past the edge (the EXAFS region) are analyzed. These oscillations are caused by the backscattering of photoelectrons from neighboring atoms. Fourier transformation of the EXAFS data yields a radial distribution function, providing precise information on the number, type, and distance of atoms in the nickel coordination sphere, such as the key Ni-N bond lengths.^{[7][8]}

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy was instrumental in determining the complex covalent structure and stereochemistry of the macrocycle.

- **Sample Preparation:** Purified F430 is dissolved in a suitable deuterated solvent (e.g., D₂O or trifluoroethanol-d₃).^{[11][12]}
- **Data Acquisition:** A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the structure.
 - **NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy):** Identifies protons that are close in space (<5 Å), providing crucial distance constraints for 3D structure determination.^{[12][13]}

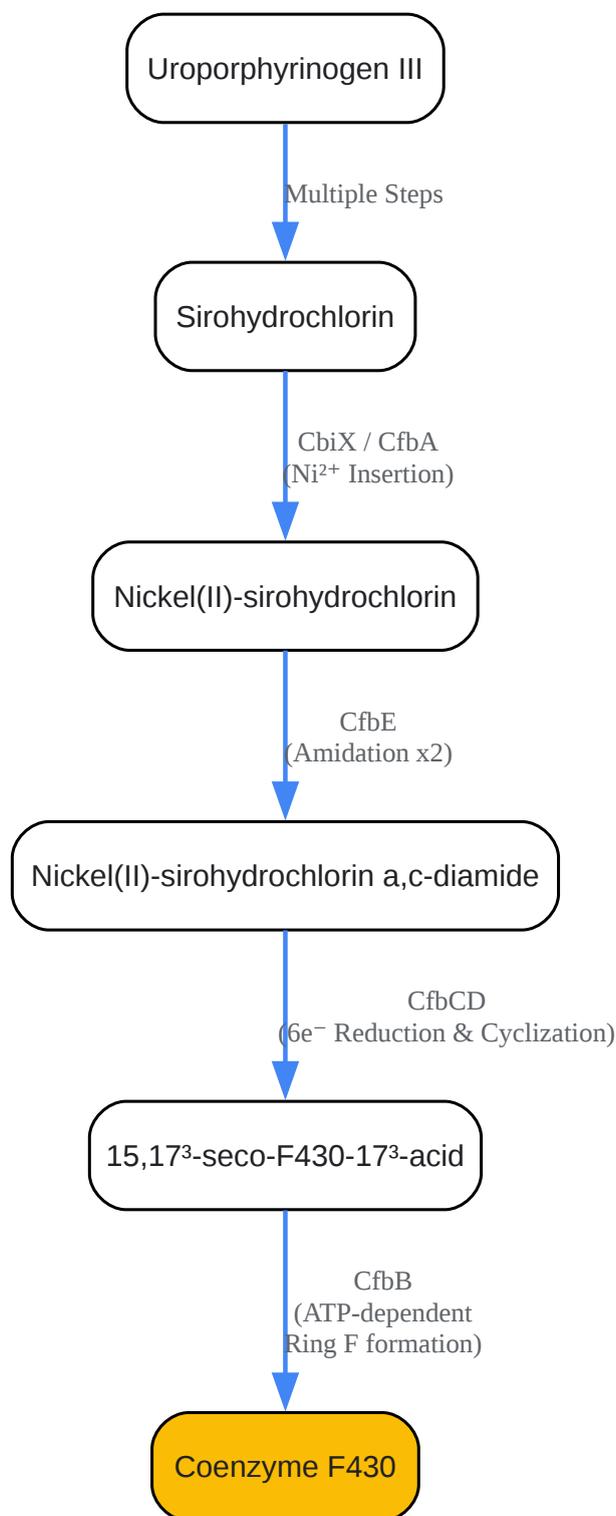
- HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly bonded to carbon-13 (^{13}C), allowing for the assignment of carbon signals.[12]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular framework.[12]
- Structure Calculation: The through-bond connectivities from COSY and HMBC, combined with through-space distance restraints from NOESY, are used to assign all non-exchangeable proton and carbon signals and to confirm the overall molecular structure.[12] [13]

4.4 X-ray Crystallography While obtaining high-quality crystals of isolated F430 is challenging, crystallographic analysis of the entire MCR enzyme has provided the definitive view of F430 in its native protein environment.[14]

- Crystallization: The purified molecule (or holoenzyme) is subjected to various crystallization screening conditions (e.g., vapor diffusion with different precipitants, pH, and temperatures) to grow single, well-ordered crystals.[15]
- X-ray Diffraction: The crystal is mounted and exposed to a highly collimated beam of X-rays, typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots.[16]
- Data Processing: The intensities and positions of the diffracted spots are measured as the crystal is rotated. This data is used to calculate an electron density map of the molecule.[16]
- Model Building and Refinement: An atomic model of the molecule is built into the electron density map and computationally refined to best fit the experimental diffraction data, yielding a final 3D structure with atomic-level resolution.[15]

Biosynthesis Pathway of Coenzyme F430

The biosynthesis of F430 is a complex, multi-step process that begins with uroporphyrinogen III, the common precursor to all natural tetrapyrroles like heme and chlorophyll.[1] The pathway from the intermediate sirohydrochlorin involves four key enzymatic steps.[17]



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Caption: Key enzymatic steps in the biosynthesis of Coenzyme F430.

- Precursor Formation: The pathway starts with uroporphyrinogen III, which is converted to sirohydrochlorin.[1]
- Nickel Insertion: The chelatase enzyme CbiX (also referred to as CfbA) catalyzes the insertion of a Ni²⁺ ion into the sirohydrochlorin macrocycle.[1][18]
- Amidation: The ATP-dependent enzyme CfbE converts the acetate side chains on rings A and C into acetamide groups, forming nickel(II)-sirohydrochlorin a,c-diamide.[1]
- Reduction and Ring E Formation: The CfbCD enzyme complex performs a six-electron reduction of the macrocycle, which leads to the formation of the γ -lactam ring E, yielding the intermediate seco-F430.[1][17]
- Ring F Closure: In the final step, the ATP-dependent enzyme CfbB (Coenzyme F430 synthetase) catalyzes the closure of the carbocyclic ring F, completing the synthesis of Coenzyme F430.[1]

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- To cite this document: BenchChem. [Coenzyme Factor F430: A Comprehensive Structural and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261754#what-is-the-structure-of-coenzyme-factor-f430]

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